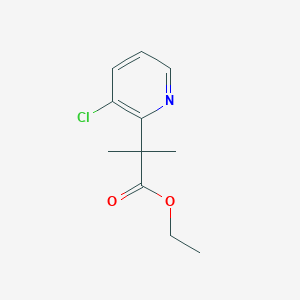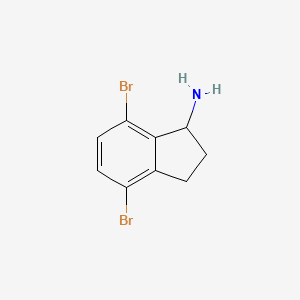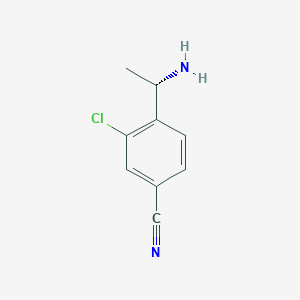
(3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane is a complex organic molecule characterized by the presence of multiple fluorine atoms, a nitro group, and a phenylsulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenylsulfonyl moiety: This can be achieved through the reaction of a phenylsulfonyl chloride with a suitable nucleophile.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as iododifluoromethyl phenyl sulfone under mild conditions.
Assembly of the trifluorophenyl and nitrophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, the compound’s unique structure could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as fluorinated polymers or as intermediates in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- (Difluoromethyl)phenyl sulfone
- Trifluoronitrobenzene
- Phenylsulfonylmethane
Uniqueness
The uniqueness of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane lies in its combination of multiple fluorine atoms, a nitro group, and a phenylsulfonyl moiety. This combination imparts unique chemical and physical properties, such as high stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H5F5NO4S2 |
|---|---|
Peso molecular |
398.3 g/mol |
InChI |
InChI=1S/C13H5F5NO4S2/c14-8-7(11(19(20)21)9(15)10(16)12(8)24)13(17,18)25(22,23)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
TYCRNNZFSFOOER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=C(C(=C2F)[S])F)F)[N+](=O)[O-])(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12975806.png)
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B12975814.png)



![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)




![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)

![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)

